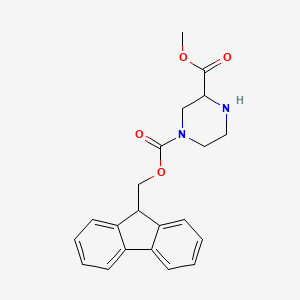

Methyl 4-Fmoc-piperazine-2-carboxylate

Description

Methyl 4-Fmoc-piperazine-2-carboxylate is a piperazine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N4 position and a methyl ester at the carboxylate moiety (C2). The Fmoc group is widely used in peptide synthesis due to its orthogonality, as it can be removed under mild basic conditions (e.g., piperidine) without affecting acid-sensitive functionalities . The methyl ester enhances lipophilicity, making the compound suitable for applications requiring improved membrane permeability or intermediate stability in organic solvents. This compound is primarily employed as a building block in medicinal chemistry and solid-phase peptide synthesis (SPPS) .

Properties

Molecular Formula |

C21H22N2O4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 3-O-methyl piperazine-1,3-dicarboxylate |

InChI |

InChI=1S/C21H22N2O4/c1-26-20(24)19-12-23(11-10-22-19)21(25)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19,22H,10-13H2,1H3 |

InChI Key |

ZGSZTBREIKJDCA-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

COC(=O)C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Fmoc-Piperazine-2-(R)-carboxylic Acid (CAS 747393-31-3)

- Structural Difference : Replaces the methyl ester with a free carboxylic acid group.

- Impact :

- Solubility : The carboxylic acid form exhibits higher aqueous solubility compared to the ester, favoring polar reaction environments.

- Reactivity : Direct coupling via carboxylate activation (e.g., EDC/HOBt) is feasible without prior hydrolysis, unlike the ester derivative.

- Applications : Preferred in solution-phase synthesis where ester hydrolysis is undesirable .

Methyl (+)-4-Boc-piperazine-2-carboxylate

- Structural Difference : Substitutes the Fmoc group with a tert-butyloxycarbonyl (Boc) protecting group.

- Impact :

- Deprotection : Boc requires acidic conditions (e.g., TFA), whereas Fmoc is base-labile. This limits Boc derivatives in acid-sensitive syntheses.

- Stability : Boc-protected compounds are stable under basic conditions, making them suitable for orthogonal protection strategies in multi-step syntheses.

- Applications : Commonly used in natural product synthesis and combinatorial chemistry .

4-Benzylpiperazine-2-carboxamide (CAS 85817-33-0)

- Structural Difference : Replaces Fmoc with a benzyl group and substitutes the ester with a carboxamide.

- Metabolic Stability: Reduced susceptibility to esterase-mediated hydrolysis compared to methyl esters. Applications: Explored in CNS drug development due to improved blood-brain barrier penetration .

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate

- Structural Difference : Incorporates a substituted phenylpiperazine moiety and an ethyl ester.

- Impact :

Comparative Data Table

| Compound Name | Protecting Group | Carboxylate Functionalization | Key Applications | Deprotection Conditions |

|---|---|---|---|---|

| Methyl 4-Fmoc-piperazine-2-carboxylate | Fmoc | Methyl ester | SPPS, medicinal chemistry | Base (e.g., piperidine) |

| 4-Fmoc-Piperazine-2-(R)-carboxylic Acid | Fmoc | Carboxylic acid | Solution-phase synthesis | Base |

| Methyl 4-Boc-piperazine-2-carboxylate | Boc | Methyl ester | Natural product synthesis | Acid (e.g., TFA) |

| 4-Benzylpiperazine-2-carboxamide | Benzyl | Carboxamide | CNS drug candidates | Hydrogenolysis |

Key Research Findings

- Orthogonal Protection : this compound enables sequential deprotection in SPPS, outperforming Boc derivatives in base-compatible workflows .

- Synthetic Flexibility : The methyl ester can be hydrolyzed to a carboxylic acid post-synthesis, offering versatility in prodrug design .

- Stability : Fmoc-protected derivatives exhibit superior stability in acidic media compared to Boc analogs, critical for prolonged storage .

Preparation Methods

Stepwise Protection and Esterification

The synthesis typically begins with a piperazine-2-carboxylic acid derivative. The primary challenge lies in selectively protecting the 4-position amine with the Fmoc group while preserving the carboxylic acid at the 2-position for subsequent esterification.

Fmoc Protection :

The 4-amine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as pyridine or sodium bicarbonate. This reaction, conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), proceeds via nucleophilic substitution, forming a stable carbamate bond. The Fmoc group’s base-labile nature ensures compatibility with subsequent acid-sensitive reactions.

Esterification :

The carboxylic acid at the 2-position is then converted to a methyl ester. This is achieved using methanol in the presence of a coupling agent like oxalyl chloride or thionyl chloride. For example, oxalyl chloride activates the carboxyl group, forming an intermediate acyl chloride, which reacts with methanol to yield the ester.

Typical Reaction Sequence :

- Piperazine-2-carboxylic acid → Fmoc-protected intermediate (Fmoc-Cl, pyridine, THF, 0–25°C).

- Esterification with methanol (oxalyl chloride, THF, 40–50°C).

Alternative Method Using Pre-Protected Intermediates

An alternative approach employs pre-protected piperazine derivatives. For instance, starting with 1,4-bis-protected piperazine-2-carboxylic acid (e.g., Boc/Fmoc), selective deprotection of the 1-position Boc group (using trifluoroacetic acid) allows subsequent modification while retaining the 4-position Fmoc protection. This method reduces side reactions but requires precise control over deprotection conditions.

Reaction Conditions and Optimization

Solvent Systems and Temperature Control

Optimal solvents include THF and DCM due to their ability to dissolve both polar and non-polar reactants. Reactions are typically conducted at 0–25°C during Fmoc protection to minimize side reactions, while esterification proceeds at elevated temperatures (40–50°C) to enhance reaction rates.

Catalysts and Reagent Selection

- Bases : Pyridine or sodium bicarbonate neutralizes HCl generated during Fmoc-Cl reactions.

- Coupling Agents : Oxalyl chloride outperforms thionyl chloride in esterification due to higher yields (85–90%) and fewer byproducts.

- Methanol Purity : Anhydrous methanol is critical to prevent hydrolysis of the acyl chloride intermediate.

Industrial-Scale Production Techniques

Industrial synthesis emphasizes scalability and cost-efficiency. Continuous flow reactors enable rapid mixing and temperature control, reducing reaction times by 30–40% compared to batch processes. Automated synthesizers integrate Fmoc protection and esterification steps, achieving >95% purity without chromatography.

Key Industrial Parameters :

| Parameter | Optimal Value |

|---|---|

| Reaction Volume | 500–1000 L |

| Temperature | 0–25°C (Fmoc), 40–50°C (ester) |

| Catalyst Loading | 1.2 equiv oxalyl chloride |

Analytical Validation of Synthetic Products

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (UV detection at 254 nm) confirm purity (>98%). The Fmoc group’s intrinsic fluorescence aids in tracking reaction progress.

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Fmoc aromatic protons appear at δ 7.2–7.8 ppm; methyl ester protons resonate at δ 3.6–3.7 ppm.

- ¹³C NMR : The Fmoc carbonyl carbon is observed at δ 155–157 ppm.

Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 367.4 ([M+H]⁺) validate molecular weight.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Stepwise Protection | High selectivity | Multi-step purification | 75–85% |

| Pre-Protected Route | Fewer side reactions | Higher cost of starting materials | 80–90% |

| Industrial Flow | Scalability | High initial investment | 90–95% |

Challenges and Troubleshooting in Synthesis

- Incomplete Fmoc Protection : Caused by moisture or insufficient base. Solution: Use anhydrous solvents and excess pyridine (1.5 equiv).

- Ester Hydrolysis : Occurs if methanol contains water. Solution: Employ molecular sieves or freshly distilled methanol.

- Byproduct Formation : Dibenzofulvene (from Fmoc deprotection) can react with nucleophiles. Solution: Add piperidine to scavenge byproducts.

Q & A

Q. What are the standard synthetic routes for Methyl 4-Fmoc-piperazine-2-carboxylate, and how is structural confirmation achieved?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with Fmoc (fluorenylmethyloxycarbonyl) protection of the piperazine nitrogen, followed by carboxylation and esterification. Key steps include:

- Protection: Use of Fmoc-Cl (Fmoc-chloride) under basic conditions (e.g., NaHCO₃) to protect the secondary amine .

- Carboxylation: Reaction with chloroformates or activated carbonyl agents to introduce the carboxylate moiety .

- Esterification: Methylation using methanol in the presence of catalytic acids (e.g., H₂SO₄) .

Structural confirmation is achieved via:

Q. Which spectroscopic and chromatographic methods are critical for assessing purity and structural integrity?

Methodological Answer:

- 1H/13C NMR: Identifies functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) and confirms stereochemical integrity .

- IR Spectroscopy: Detects carbonyl stretches (~1700 cm⁻¹ for ester and Fmoc carbamate) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 265 nm for Fmoc chromophore) quantifies purity (>95% required for biological assays) .

- Mass Spectrometry: LC-MS or MALDI-TOF for detecting impurities or side products (e.g., deprotected intermediates) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening: Test coupling agents like EDCI/HOBt vs. DCC/DMAP for carboxylation efficiency .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DCM) for Fmoc protection kinetics .

- Design of Experiments (DoE): Use factorial designs to study interactions between temperature (0–25°C), reaction time (2–24 h), and catalyst loading .

- In-line Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How should conflicting spectroscopic data (e.g., unexpected NMR shifts or MS fragments) be resolved during characterization?

Methodological Answer:

- Cross-Validation: Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign ambiguous peaks .

- Isotopic Labeling: Introduce deuterated analogs to confirm fragmentation patterns in MS .

- Computational Chemistry: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

- Literature Benchmarking: Reference databases (e.g., PubChem, Reaxys) for analogous Fmoc-piperazine derivatives .

Q. What experimental approaches determine the compound’s stability under different pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–10) at 40°C for 14 days; monitor degradation via HPLC .

- Thermal Analysis: Use TGA (thermogravimetric analysis) to assess decomposition temperatures and DSC (differential scanning calorimetry) for melting point consistency .

- Light Sensitivity Testing: Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Q. How can discrepancies between theoretical and observed biological activity (e.g., in receptor binding assays) be addressed?

Methodological Answer:

- Purity Reassessment: Confirm >95% purity via HPLC and rule out impurities as false positives .

- Stereochemical Analysis: Use chiral HPLC or X-ray crystallography to verify enantiomeric excess .

- Target Validation: Perform competitive binding assays with known receptor antagonists to confirm specificity .

- Cell Permeability Studies: Evaluate membrane penetration using Caco-2 monolayers or PAMPA assays .

Data Contradiction Analysis

Q. How should researchers reconcile inconsistent yields in scale-up synthesis?

Methodological Answer:

- Parameter Mapping: Compare small-scale vs. pilot-scale conditions (e.g., stirring efficiency, heat transfer) .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., Fmoc deprotection under prolonged heating) .

- Process Analytical Technology (PAT): Implement in-line sensors to monitor critical quality attributes (CQAs) during scale-up .

Q. What strategies resolve contradictions in biological activity data across independent studies?

Methodological Answer:

- Assay Standardization: Use common positive controls (e.g., reference inhibitors) and harmonize protocols (e.g., ATP levels in kinase assays) .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., Forest plots) to identify outliers .

- Structural Dynamics: Investigate conformational flexibility via molecular dynamics simulations to explain varying binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.